molecular formula C23H18Cl2FN5O B12415858 MsbA-IN-4

MsbA-IN-4

Cat. No.: B12415858
M. Wt: 470.3 g/mol
InChI Key: XKZLGCLQCPACAT-KFRNIWOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MsbA-IN-4 is a potent and highly selective inhibitor of the lipopolysaccharide transporter MsbA. This compound has shown significant inhibitory activity against Escherichia coli, with an IC50 value of 3 nanomolar and a minimum inhibitory concentration of 12 micromolar . This compound is particularly valuable in the study of bacterial resistance and the development of novel antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MsbA-IN-4 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

MsbA-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

MsbA-IN-4 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the mechanisms of bacterial resistance and the role of MsbA in lipopolysaccharide transport.

    Biology: Helps in understanding the biological processes involving MsbA and its interactions with other cellular components.

    Medicine: Potentially valuable in the development of new antibiotics targeting multidrug-resistant bacterial strains.

    Industry: Can be used in the development of antibacterial coatings and materials .

Mechanism of Action

MsbA-IN-4 exerts its effects by binding to the transmembrane domains of the MsbA transporter. This binding induces conformational changes that inhibit the transport of lipopolysaccharides across the bacterial membrane. The compound effectively blocks the ATPase activity of MsbA, preventing the hydrolysis of adenosine triphosphate and subsequent substrate transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and potency. Unlike other inhibitors, it binds asymmetrically to the substrate-binding site, leading to a collapsed inward-facing conformation of MsbA. This distinct mechanism of action makes this compound a valuable tool for studying the inhibition of bacterial transporters and developing new antibacterial agents .

Properties

Molecular Formula

C23H18Cl2FN5O

Molecular Weight

470.3 g/mol

IUPAC Name

4-cyclopropyl-6-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]quinoline

InChI

InChI=1S/C23H18Cl2FN5O/c1-12(21-17(24)6-7-18(26)23(21)25)32-15-5-8-19-16(10-15)22(13-2-3-13)14(11-27-19)4-9-20-28-30-31-29-20/h4-13H,2-3H2,1H3,(H,28,29,30,31)/b9-4+/t12-/m0/s1

InChI Key

XKZLGCLQCPACAT-KFRNIWOLSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)/C=C/C4=NNN=N4)C5CC5

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC4=NNN=N4)C5CC5

Origin of Product

United States

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